molecular formula C6H10N4O2 B1218522 (4-Morpholinylnitrosoamino)acetonitrile CAS No. 26687-79-6

(4-Morpholinylnitrosoamino)acetonitrile

Cat. No. B1218522
CAS RN: 26687-79-6
M. Wt: 170.17 g/mol
InChI Key: KEAFBPBSUPYFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Morpholinylnitrosoamino)acetonitrile” is a chemical compound with the molecular formula C6H10N4O2. It has an average mass of 170.169 Da and a monoisotopic mass of 170.080383 Da .

Scientific Research Applications

Catalytic Reaction Analysis

A study by Um et al. (2015) explored the catalytic properties of morpholine in reactions with 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile. Their findings suggest that morpholine contributes to a highly ordered transition state in these reactions, pointing to its potential role in catalysis (Um et al., 2015).

Bioactive Molecule Synthesis

Ivachtchenko et al. (2019) developed a method to synthesize 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a biologically active molecule. They found it to be a potential inhibitor of hepatitis B, demonstrating the use of morpholine derivatives in medicinal chemistry (Ivachtchenko et al., 2019).

Chemical Reaction Mechanisms

Research by Nesi et al. (1991) showed that morpholine derivatives undergo tandem condensation-cyclization processes, leading to the formation of N-oxides. This study provides insights into the reactivity of morpholine derivatives in organic synthesis (Nesi et al., 1991).

Photophysical Characterization

Chin et al. (2010) studied the photophysical properties of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. Their work, which included X-ray structural analysis, contributes to the understanding of the photophysical behavior of morpholine derivatives in various solutions (Chin et al., 2010).

Spectroelectrochemical Studies

Schwarz et al. (2003) conducted voltammetric and UV–Vis spectroelectrochemical studies on 4-aminophenol at gold electrodes in acetonitrile and other media, contributing to the understanding of the electrochemical behavior of compounds in acetonitrile, which could be relevant for morpholine derivatives (Schwarz et al., 2003).

Proton Transfer Equilibrium

A study by Habeeb and Kharaba (2003) investigated intermolecular hydrogen bonds and proton transfer equilibrium in systems involving nitro cresols and aliphatic amines like morpholine in acetonitrile. This research is significant for understanding proton transfer mechanisms in morpholine derivatives (Habeeb & Kharaba, 2003).

properties

IUPAC Name

N-(cyanomethyl)-N-morpholin-4-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-1-2-10(8-11)9-3-5-12-6-4-9/h2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAFBPBSUPYFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N(CC#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949504
Record name N-(Cyanomethyl)-N-morpholin-4-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Morpholinylnitrosoamino)acetonitrile

CAS RN

26687-79-6
Record name N-Nitrosomorpholinoaminoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026687796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Cyanomethyl)-N-morpholin-4-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Morpholinylnitrosoamino)acetonitrile
Reactant of Route 2
(4-Morpholinylnitrosoamino)acetonitrile
Reactant of Route 3
(4-Morpholinylnitrosoamino)acetonitrile
Reactant of Route 4
(4-Morpholinylnitrosoamino)acetonitrile
Reactant of Route 5
(4-Morpholinylnitrosoamino)acetonitrile
Reactant of Route 6
(4-Morpholinylnitrosoamino)acetonitrile

Citations

For This Compound
1
Citations
A Körner, A Peter - Journal of Chromatography A, 1995 - Elsevier
Different methods based on either ion chromatography with electrochemical detection or precolumn derivatization with o-phthaldialdehyde were developed to determine trace amounts …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.